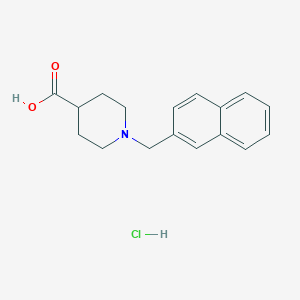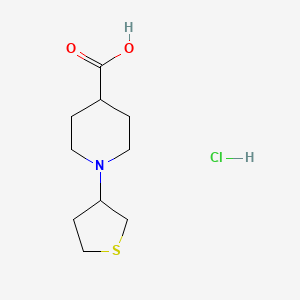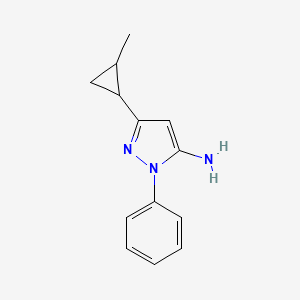
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine, also known as 2-methyl-3-phenyl-cyclopropylpyrazole, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is used as an intermediate in the synthesis of various other compounds. It is also used as a starting material for the synthesis of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. This compound has been studied extensively in recent years, and its various properties and applications have been elucidated.
Applications De Recherche Scientifique
Synthesis and Dye Applications
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, they are used in the creation of novel heterocyclic disazo dyes. These dyes are characterized by their unique solvatochromic behavior and absorption spectra, influenced by various factors including solvent type, substituent effects, and pH levels. This makes them suitable for applications in dyes and pigments (Karcı & Karcı, 2008)(F. Karcı & F. Karcı, 2008).
Anticancer Potential
Some derivatives of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine have shown potential as anticancer agents. Compounds synthesized from this chemical have been tested for cytotoxicity against various human cancer cell lines, showing moderate to good efficacy. Such compounds could be further explored for their therapeutic potential in cancer treatment (Alam et al., 2018)(Raquib Alam, A. Alam, A. Panda, & Rahisuddin, 2018).
Propriétés
IUPAC Name |
5-(2-methylcyclopropyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAZCFZYJSBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




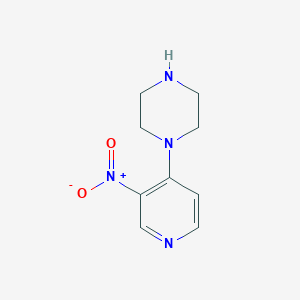
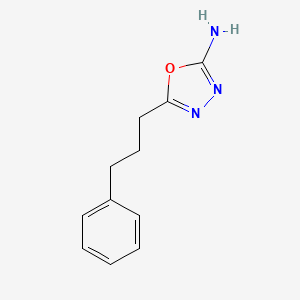
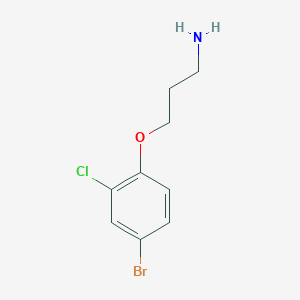
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
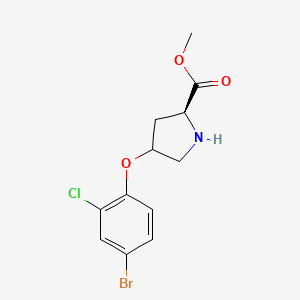
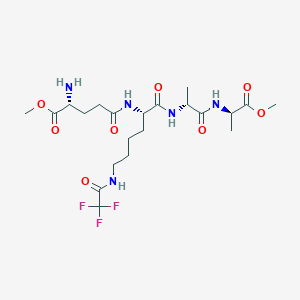

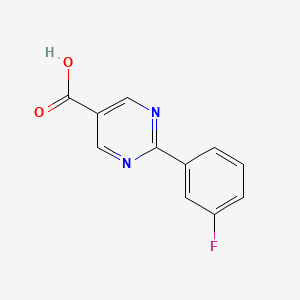
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
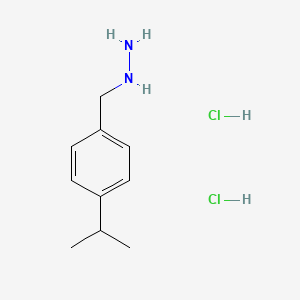
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
